molecular formula C19H18N4O B7831903 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7831903
M. Wt: 318.4 g/mol
InChI Key: FQJZQWKAKYUHTB-UHFFFAOYSA-N
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Description

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one: is a chemical compound with a unique structure and properties that make it of interest in various fields of scientific research

Properties

IUPAC Name

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-11-3-6-13(7-4-11)23-10-16(24)17(18(23)20)19-21-14-8-5-12(2)9-15(14)22-19/h3-9H,10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZQWKAKYUHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production methods for 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used to study cellular processes and interactions due to its unique chemical properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, and other products requiring specific chemical functionalities.

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